Chiral Resolution Enabling Niraparib Synthesis: 1-Amino-5-carbonitrile vs. 2-Amino-5-carbonitrile Regioisomer
The (R)-enantiomer hydrochloride of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS 903556-00-3) is a documented key pharmaceutical intermediate in the synthesis of niraparib, an FDA-approved PARP1/2 inhibitor (IC50 = 3.8 nM and 2.1 nM, respectively) [1]. The racemic free base (CAS 783239-02-1) serves as the direct precursor for chiral resolution to obtain the active (R)-enantiomer [2]. By contrast, the 2-amino-5-carbonitrile regioisomer (CAS 332185-12-3) is not suitable for niraparib synthesis because the 2-amino position cannot provide the chiral benzylic amine handle required for the downstream coupling step in the niraparib synthetic route [3]. Instead, 2-amino-5-carbonitrile derivatives have been optimized as selective DDR1 kinase inhibitors (Kd = 5.9 nM, IC50 = 14.9 nM for compound 7f), a completely divergent pharmacological application [4].
| Evidence Dimension | Synthetic utility for FDA-approved PARP inhibitor niraparib manufacture |
|---|---|
| Target Compound Data | Racemic 1-amino-5-carbonitrile serves as precursor for chiral resolution to (R)-enantiomer hydrochloride (CAS 903556-00-3), the key niraparib intermediate [2] |
| Comparator Or Baseline | 2-amino-5-carbonitrile (CAS 332185-12-3): Unsuitable for niraparib synthesis; optimized as DDR1 inhibitor scaffold (Kd = 5.9 nM, IC50 = 14.9 nM for compound 7f) [4] |
| Quantified Difference | Divergent synthetic destinations: 1-amino isomer → niraparib intermediate; 2-amino isomer → DDR1 inhibitor lead series. No overlap in reported applications. |
| Conditions | Niraparib synthesis: chiral resolution or asymmetric synthesis of the (R)-enantiomer hydrochloride (US Patent US10927095B2, WO2019072237A1). DDR1 inhibition: recombinant human DDR1 kinase domain assay (PDB 6HP9) [1][4]. |
Why This Matters
For procurement supporting niraparib or related PARP inhibitor programs, only the 1-amino-5-carbonitrile regioisomer provides the correct chiral benzylic amine; procurement of the 2-amino isomer would be a costly mis-specification leading to a different target product.
- [1] BioPortal. Chemical Entities of Biological Interest Ontology - niraparib. PARP1 IC50 = 3.8 nM; PARP2 IC50 = 2.1 nM. https://bioportal.bioontology.org/ontologies/NCIT?p=classes&conceptid=http%3A%2F%2Fncicb.nci.nih.gov%2Fxml%2Fowl%2FEVS%2FThesaurus.owl%23C97941 View Source
- [2] Apicule. (1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride (CAS No: 903556-00-3) API Intermediate Manufacturers. Key pharmaceutical intermediate used in the synthesis of APIs Niraparib. https://apicule.com/api-intermediates/1r-1-amino-23-dihydro-1h-indene-5-carbonitrile-hydrochloride/ View Source
- [3] Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. https://patents.google.com/patent/WO2019072237A1/en View Source
- [4] Zhu D, Huang H, Pinkas DM, et al. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors. J Med Chem. 2019;62(16):7431-7444. Compound 7f Kd = 5.9 nM, IC50 = 14.9 nM. PDB: 6HP9. https://pmc.ncbi.nlm.nih.gov/articles/PMC6985936/ View Source
